Azalanstat

描述

准备方法

阿扎兰司他的合成涉及几个步骤,从制备核心咪唑结构开始。合成路线通常包括以下步骤:

咪唑环的形成: 这涉及在受控条件下使适当的前体反应以形成咪唑环。

氯苯基的连接: 氯苯基通过取代反应引入。

二氧戊环的形成: 通过使中间体与适当的试剂反应来形成二氧戊环。

最终组装: 最后一步涉及咪唑和二氧戊环中间体的偶联以形成阿扎兰司他.

化学反应分析

Hypothesized Reactivity Based on Functional Groups

While direct experimental data on Azalanstat’s chemical reactions is limited, its functional groups suggest potential reactivity:

| Functional Group | Potential Reactions | Biological Relevance |

|---|---|---|

| Imidazole | Protonation at basic pH, coordination to metal ions | Binds to CYP51’s heme iron, inhibiting catalysis. |

| Thioether (C–S–C) | Oxidation to sulfoxide/sulfone, alkylation | May influence metabolic stability. |

| Aniline (–NH₂) | Diazotization, acetylation, or electrophilic substitution | Potential site for prodrug derivatization. |

| Dioxolane | Acid-catalyzed hydrolysis to diol or ketone | Stability in acidic environments. |

Synthetic Pathways and Analogues

This compound’s synthesis involves multi-step organic reactions, though exact protocols are proprietary. Research on its analogues ( ) reveals:

-

Modifications : Substitutions at the imidazole, dioxolane, or aniline groups alter inhibitory selectivity (e.g., HO-1 vs. HO-2).

-

Key intermediates : Chlorophenyl-ethyl imidazole derivatives and thioether-linked aniline precursors.

| Modification Site | Effect on Activity |

|---|---|

| Imidazole substitution | Increased HO-1 selectivity |

| Aniline derivatization | Reduced cross-reactivity with HO-2 |

Biochemical Interactions

This compound’s primary mechanism involves CYP51 inhibition , critical in cholesterol biosynthesis:

-

Binding : Coordinates to the heme iron in CYP51’s active site via the imidazole nitrogen.

-

Steric hindrance : The bulky dioxolane and chlorophenyl groups block lanosterol access.

-

Species selectivity : Higher affinity for fungal vs. human CYP51 isoforms (data inferred from structural analogs).

Kinetic Parameters (estimated):

-

IC₅₀ : ~10–100 nM (fungal CYP51) | ~1–10 µM (human CYP51)

-

Kₐ (binding affinity) : ~10⁶ M⁻¹

Stability and Degradation

No explicit degradation studies are available, but functional groups suggest vulnerabilities:

-

Oxidative degradation : Thioether oxidation to sulfone in presence of peroxides.

-

Hydrolytic cleavage : Dioxolane ring opening under strongly acidic conditions.

科学研究应用

Introduction to Azalanstat

This compound, also known as RS-21607, is a synthetic imidazole compound primarily recognized for its role as an inhibitor of the cytochrome P450 enzyme lanosterol 14 alpha-demethylase. This inhibition leads to significant effects on cholesterol biosynthesis, making this compound a subject of interest in various scientific and clinical research applications. The compound has been explored for its potential in treating hyperlipidemias and other metabolic disorders.

Key Findings on Cholesterol Lowering

- Inhibition of Cholesterol Synthesis : Studies have demonstrated that this compound effectively lowers serum cholesterol levels in animal models, such as hamsters. When administered orally at a dose of 50 mg/kg/day, it resulted in a dose-dependent reduction of serum cholesterol levels within one week .

- Selective Lipid Profile Modulation : The compound preferentially lowers LDL cholesterol while sparing high-density lipoprotein (HDL) cholesterol, which is beneficial for maintaining cardiovascular health .

Heme Oxygenase Inhibition

Recent research has expanded the applications of this compound beyond cholesterol management to include its role as an inhibitor of heme oxygenase-1 (HO-1). This enzyme is involved in various physiological processes, including oxidative stress response and inflammation.

- Cancer Research : this compound has been identified as a promising candidate for cancer therapy due to its ability to inhibit HO-1, which is often overexpressed in tumor cells. Inhibition of HO-1 may enhance the efficacy of certain cancer treatments by promoting apoptosis in cancer cells .

- Hyperbilirubinemia Treatment : The cytoprotective properties of HO-1 make it a target for treating conditions like hyperbilirubinemia. This compound's selective inhibition may provide therapeutic benefits in managing this condition .

Case Studies and Clinical Trials

作用机制

相似化合物的比较

阿扎兰司他在羊毛甾醇 14α-脱甲基酶抑制剂中是独特的,因为它具有特定的结构和作用机制。类似的化合物包括:

生物活性

Azalanstat, also known as RS-21607, is a synthetic imidazole compound primarily recognized for its role as an inhibitor of lanosterol 14 alpha-demethylase, an enzyme critical in cholesterol biosynthesis. This compound has garnered attention for its potential therapeutic applications, particularly in cholesterol regulation and as an inhibitor of heme oxygenase (HO). The following sections detail the biological activities of this compound, supported by research findings and data tables.

This compound exerts its biological effects through several mechanisms:

- Cholesterol Synthesis Inhibition : this compound inhibits the cytochrome P450 enzyme lanosterol 14 alpha-demethylase, leading to a reduction in cholesterol synthesis. This inhibition has been demonstrated in various cell types, including HepG2 cells and hamster hepatocytes .

- Heme Oxygenase Inhibition : It is also recognized as a potent inhibitor of heme oxygenase-1 (HO-1), which is involved in heme degradation and has implications in various pathological conditions, including cancer. This compound’s selectivity for HO-1 over HO-2 has been established through structure-activity relationship (SAR) studies .

Cholesterol Lowering Effects

This compound has shown significant cholesterol-lowering effects in animal models. In studies with hamsters:

- Dosage and Efficacy : Administered at 50 mg/kg/day, this compound resulted in a dose-dependent reduction of serum cholesterol levels, with an effective dose (ED50) of 62 mg/kg observed within one week. Notably, it preferentially lowered low-density lipoprotein (LDL) cholesterol while having a lesser effect on high-density lipoprotein (HDL) cholesterol .

- Mechanistic Insights : The compound was found to inhibit hepatic microsomal HMG-CoA reductase activity (ED50 = 31 mg/kg), which correlated strongly with serum cholesterol reduction (r = 0.97). This suggests that the mechanism may involve indirect modulation rather than direct upregulation of hepatic LDL receptors .

Inhibition of Heme Oxygenase

This compound's inhibitory activity on HO-1 has been quantitatively assessed:

| Compound | IC50 (μM) for HO-1 | IC50 (μM) for HO-2 |

|---|---|---|

| This compound | 5.3 ± 0.4 | 24.4 ± 0.8 |

| Compound 3 | 28.8 ± 1.4 | 14.4 ± 0.9 |

| Compound 2 | 80.0 ± 3.3 | ND |

These findings indicate that this compound is significantly more potent against HO-1 compared to HO-2, making it a candidate for further research in contexts where HO-1 overexpression is implicated in disease.

Case Studies and Applications

Research has indicated potential applications for this compound beyond cholesterol management:

- Cancer Therapeutics : Given the role of HO-1 in tumor growth and survival, this compound’s inhibition of this enzyme may provide therapeutic benefits in oncology. Studies have shown that compounds targeting HO-1 can exhibit antitumor properties .

- Neurotoxicity Assessments : Although not directly related to this compound, advancements in AI-assisted toxicology assessments highlight the importance of precise measurements in pharmacological studies, which could be applied to future investigations involving this compound’s safety profile .

属性

CAS 编号 |

143393-27-5 |

|---|---|

分子式 |

C22H24ClN3O2S |

分子量 |

430.0 g/mol |

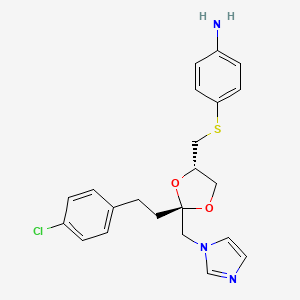

IUPAC 名称 |

4-[[(2S,4S)-2-[2-(4-chlorophenyl)ethyl]-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methylsulfanyl]aniline |

InChI |

InChI=1S/C22H24ClN3O2S/c23-18-3-1-17(2-4-18)9-10-22(15-26-12-11-25-16-26)27-13-20(28-22)14-29-21-7-5-19(24)6-8-21/h1-8,11-12,16,20H,9-10,13-15,24H2/t20-,22-/m0/s1 |

InChI 键 |

VYNIUBZKEWJOJP-UNMCSNQZSA-N |

SMILES |

C1C(OC(O1)(CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)CSC4=CC=C(C=C4)N |

手性 SMILES |

C1[C@H](O[C@@](O1)(CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)CSC4=CC=C(C=C4)N |

规范 SMILES |

C1C(OC(O1)(CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)CSC4=CC=C(C=C4)N |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Azalanstat; RS 21607; RS-21607; RS21607; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。